molecular formula C7H17NO B12946354 (R)-2-Amino-2-methylhexan-1-ol

(R)-2-Amino-2-methylhexan-1-ol

Cat. No.: B12946354
M. Wt: 131.22 g/mol
InChI Key: KIOCABJEBRVQNM-SSDOTTSWSA-N
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Description

®-2-Amino-2-methylhexan-1-ol: is an organic compound with the molecular formula C7H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing ®-2-Amino-2-methylhexan-1-ol involves the reductive amination of 2-methylhexan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer.

Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-2-Amino-2-methylhexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or alcohols.

Scientific Research Applications

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of other complex molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.

    Metabolic Pathways: Investigated for its role in metabolic pathways involving amines.

Medicine:

    Pharmaceuticals: Explored as a potential intermediate in the synthesis of drugs.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which ®-2-Amino-2-methylhexan-1-ol exerts its effects often involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways where it is either a substrate or a product.

Comparison with Similar Compounds

    (S)-2-Amino-2-methylhexan-1-ol: The enantiomer of ®-2-Amino-2-methylhexan-1-ol, with similar but distinct properties.

    2-Amino-2-methylpentan-1-ol: A structurally similar compound with one less carbon atom.

    2-Amino-2-methylbutan-1-ol: Another similar compound with two fewer carbon atoms.

Uniqueness:

    Chirality: The ®-enantiomer has specific applications in chiral synthesis and catalysis that its (S)-enantiomer may not.

    Chemical Properties: The presence of the amino and hydroxyl groups in a specific arrangement gives it unique reactivity compared to other similar compounds.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2R)-2-amino-2-methylhexan-1-ol

InChI

InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m1/s1

InChI Key

KIOCABJEBRVQNM-SSDOTTSWSA-N

Isomeric SMILES

CCCC[C@](C)(CO)N

Canonical SMILES

CCCCC(C)(CO)N

Origin of Product

United States

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